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molecular formula C15H19NO5 B8398000 2-Hydroxy-2-(1-benzyloxycarbonylpiperidin-3-yl) acetic acid

2-Hydroxy-2-(1-benzyloxycarbonylpiperidin-3-yl) acetic acid

Cat. No. B8398000
M. Wt: 293.31 g/mol
InChI Key: VAUMJRMWQHPHKE-UHFFFAOYSA-N
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Patent
US04200628

Procedure details

To a solution of 2-hydroxy-2-(piperidin-3-yl)acetic acid hydrochloride (1.956 g; 10 mmoles) in 2.7 (w/w) % aqueous sodium hydroxide solution is added 1.72 ml (1.2 equivalents) of benzyloxycarbonylchloride. After 2 hours, the reaction mixture is washed twice with ether, adjusted to pH 1 to 2 with 10% hydrochloric acid, and extracted thrice with methylene chloride. The extract is washed with water, dried over sodium sulfate, and evaporated under reduced pressure to yield 2.650 g of oily 2-hydroxy-2-(1-benzyloxycarbonylpiperidin-3-yl) acetic acid in 90.4% yield.
Quantity
1.956 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.72 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[OH:2][CH:3]([CH:7]1[CH2:12][CH2:11][CH2:10][NH:9][CH2:8]1)[C:4]([OH:6])=[O:5].[OH-].[Na+].[CH2:15]([O:22][C:23](Cl)=[O:24])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>>[OH:2][CH:3]([CH:7]1[CH2:12][CH2:11][CH2:10][N:9]([C:23]([O:22][CH2:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[O:24])[CH2:8]1)[C:4]([OH:6])=[O:5] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
1.956 g
Type
reactant
Smiles
Cl.OC(C(=O)O)C1CNCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.72 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the reaction mixture is washed twice with ether
EXTRACTION
Type
EXTRACTION
Details
extracted thrice with methylene chloride
WASH
Type
WASH
Details
The extract is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC(C(=O)O)C1CN(CCC1)C(=O)OCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.65 g
YIELD: PERCENTYIELD 90.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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